molecular formula C7H11NO2 B13150058 2-Amino-2-(5-methylfuran-2-yl)ethanol

2-Amino-2-(5-methylfuran-2-yl)ethanol

Cat. No.: B13150058
M. Wt: 141.17 g/mol
InChI Key: ODENOPAPQCXEKD-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methylfuran-2-yl)ethanol is a secondary amine with a hybrid structure combining a furan ring and an ethanolamine backbone. The systematic name follows substitutive nomenclature, where the ethanolamine moiety (2-aminoethanol) is modified by a 5-methylfuran-2-yl substituent at the amino-bearing carbon. This compound’s structural uniqueness arises from the conjugation of the aromatic furan ring’s electronic properties with the hydrophilic, hydrogen-bonding capabilities of the ethanolamine group. Such hybrid structures are of interest in medicinal chemistry and materials science, particularly as intermediates in synthesizing bioactive molecules or ligands for metal coordination .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-amino-2-(5-methylfuran-2-yl)ethanol

InChI

InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3

InChI Key

ODENOPAPQCXEKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methylfuran-2-yl)ethanol typically involves the reaction of 5-methylfurfural with aminoguanidine nitrate in the presence of ethanol and water. The reaction mixture is heated and stirred for several hours, followed by cooling to room temperature to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methylfuran-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include 5-methylfurfural derivatives.

    Reduction: Products may include 2-(5-methylfuran-2-yl)ethanol.

    Substitution: Products may include various substituted amines and alcohols.

Scientific Research Applications

2-Amino-2-(5-methylfuran-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methylfuran-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

Ethanolamine Derivatives with Aromatic Substituents

Compounds sharing the ethanolamine backbone but differing in aromatic substitution patterns include:

  • (2R,2´R,3´S,5´R)-(-)-2-Amino-2-(5´-hydroxymethyl-2´-methoxy-tetrahydrofuran-3´-yl)-ethanol (): A tetrahydrofuran-derived analogue with a hydroxylated and methoxylated ring, likely influencing stereoselective interactions in enzyme inhibition.

Key Differences :

  • Polarity : The 5-methylfuran group in the target compound provides moderate polarity compared to the fluorophenyl (higher lipophilicity) or hydroxylated tetrahydrofuran (higher hydrophilicity).
  • Synthetic Routes: The target compound may be synthesized via reductive amination of 5-methylfurfural with ethanolamine, whereas fluorophenyl derivatives require halogenated precursors .
Furan-Containing Aminomethanol Derivatives

Compounds with furan rings and amino-alcohol motifs include:

  • [5-(Aminomethyl)furan-2-yl]methanol (): Possesses a hydroxymethyl and aminomethyl group on the furan ring, enabling dual hydrogen-bonding interactions.

Comparison Table :

Compound Molecular Formula Key Functional Groups Melting Point (°C) Applications
2-Amino-2-(5-methylfuran-2-yl)ethanol C₇H₁₁NO₂ Ethanolamine, 5-methylfuran Not reported Ligand synthesis, drug intermediates
[5-(Aminomethyl)furan-2-yl]methanol C₆H₉NO₂ Aminomethyl, hydroxymethyl Not reported Polymer crosslinking
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol C₁₂H₁₃NO₂ Aniline, hydroxymethyl Not reported Fluorescent probes

Structural Insights :

  • Electron Density : The 5-methylfuran group in the target compound donates electron density via the oxygen atom, enhancing reactivity in nucleophilic substitutions compared to phenyl-substituted analogues.
  • Hydrogen Bonding: Ethanolamine derivatives generally exhibit stronger hydrogen-bonding capacity than methanol-substituted furans, impacting solubility and crystallinity.
Heterocyclic Compounds Incorporating 5-Methylfuran

Examples from and :

  • 1,6-Diamino-3,5-dicyano-4-(5-methylfuran-2-yl)-2-pyridone (): A pyridone derivative with nitrile groups, enabling π-stacking and metal coordination.
  • 2-Aryl-3,5-dihydro-7-(5-methylfuran-2-yl)-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile (): A fused triazolo-pyridine system with enhanced thermal stability (m.p. 240–265°C).

Biological Activity

2-Amino-2-(5-methylfuran-2-yl)ethanol, an organic compound with the molecular formula C₇H₉NO₂, has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a furan ring and an amino alcohol moiety, which contribute to its hydrophilic and hydrophobic characteristics, making it versatile for various biological applications. This article explores its biological activity, focusing on antimicrobial properties, neuroprotective potential, and enzyme modulation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Structure C7H9NO2\text{Chemical Structure }\text{C}_7\text{H}_9\text{NO}_2

Key Structural Features:

  • Furan Ring: Contributes to the compound's reactivity and interaction with biological systems.
  • Amino Alcohol Moiety: Enhances solubility and potential interactions with neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Molecular docking studies suggest that it may interact with neurotransmitter receptors, potentially modulating neurotransmitter release and uptake. This interaction could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

Enzyme Modulation

Research indicates that this compound may influence enzyme activities involved in metabolic pathways. This modulation can enhance or inhibit specific enzymatic reactions, contributing to its therapeutic profile.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique features:

Compound NameStructure CharacteristicsUnique Features
5-MethylfurfuralFuran ring with aldehyde functional groupPrecursor for various furan derivatives
(R)-2-Amino-3-(5-methylfuran-2-yl)propanolAmino alcohol with longer carbon chainPotentially more hydrophilic
5-EthylfuranEthyl substitution on furan ringDifferent reactivity profile
(R)-3-Amino-3-(5-methylfuran-2-yl)propanolSimilar structure but different stereochemistryDifferent biological activity

Study on Antimicrobial Efficacy

One study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Neuroprotective Mechanism Investigation

In a neuroprotective study using neuronal cell lines exposed to oxidative stress, this compound demonstrated a significant reduction in cell death compared to control groups. The compound's ability to modulate oxidative stress markers was highlighted, indicating potential therapeutic applications in neurodegenerative diseases.

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